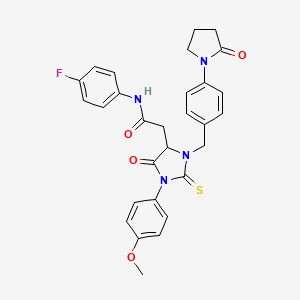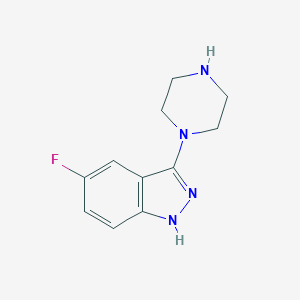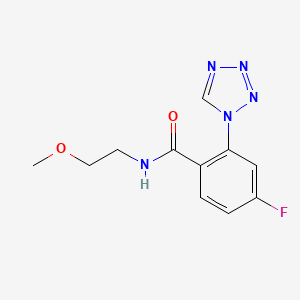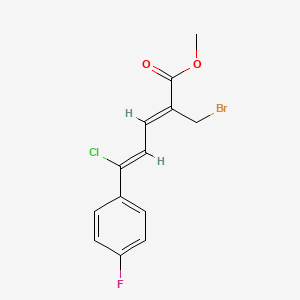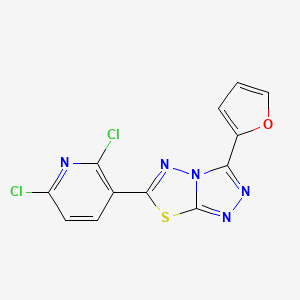
C12H5Cl2N5OS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C12H5Cl2N5OS is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, sulfur, and oxygen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of C12H5Cl2N5OS involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
In industrial settings, the production of This compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency.
Análisis De Reacciones Químicas
C12H5Cl2N5OS: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
C12H5Cl2N5OS: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which C12H5Cl2N5OS exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
C12H5Cl2N5OS: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C12H5Cl2N5O: This compound lacks the sulfur atom present in , which can lead to differences in chemical reactivity and biological activity.
C12H5Cl2N5S: This compound lacks the oxygen atom, which can affect its solubility and interaction with other molecules.
C12H5Cl2N5: This compound lacks both the sulfur and oxygen atoms, resulting in different chemical and physical properties.
The presence of both sulfur and oxygen atoms in This compound
Propiedades
Fórmula molecular |
C12H5Cl2N5OS |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
6-(2,6-dichloropyridin-3-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H5Cl2N5OS/c13-8-4-3-6(9(14)15-8)11-18-19-10(7-2-1-5-20-7)16-17-12(19)21-11/h1-5H |
Clave InChI |
TUDWSSYSNNBQRK-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=C(N=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


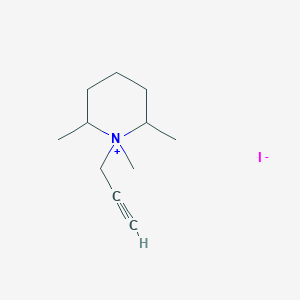
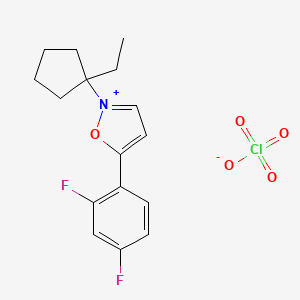
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)
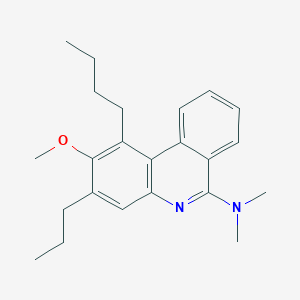
![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)

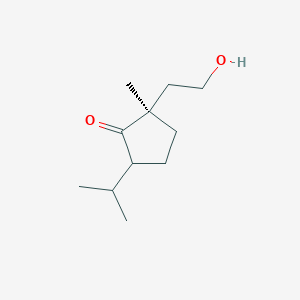
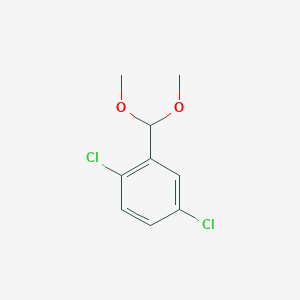
methanone](/img/structure/B12636667.png)
